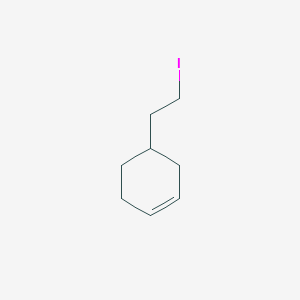
4-(2-Iodoethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Iodoethyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with an iodoethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with iodine and an appropriate base to introduce the iodoethyl group. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Another method involves the use of a Grignard reagent, where cyclohexene is reacted with ethylmagnesium iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-(2-hydroxyethyl)cyclohex-1-ene or 4-(2-cyanoethyl)cyclohex-1-ene.
Oxidation: Formation of 4-(2-iodoethyl)cyclohexanone.
Reduction: Formation of 4-(2-ethyl)cyclohexane.
Applications De Recherche Scientifique
4-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Iodoethyl)cyclohex-1-ene involves its ability to undergo various chemical transformations. The iodoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate. The compound’s reactivity is influenced by the electronic effects of the cyclohexene ring and the iodine atom, which can stabilize transition states and intermediates during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler analog without the iodoethyl group.
4-(2-Bromoethyl)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
4-(2-Chloroethyl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-(2-Iodoethyl)cyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes this compound a valuable compound for specific synthetic applications where iodine’s properties are advantageous.
Propriétés
Numéro CAS |
21130-56-3 |
|---|---|
Formule moléculaire |
C8H13I |
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
4-(2-iodoethyl)cyclohexene |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
Clé InChI |
KLUMDQFQTFTHEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



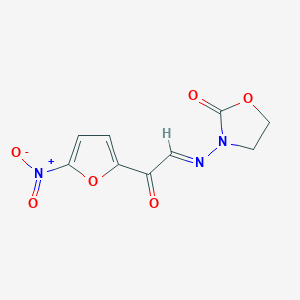
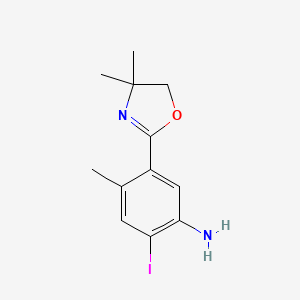
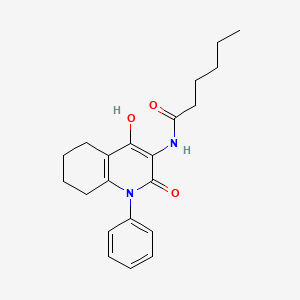
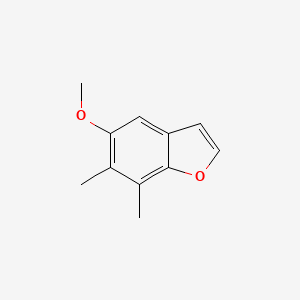
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
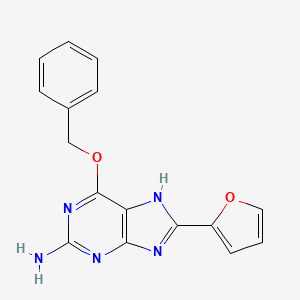
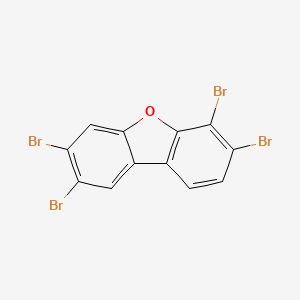
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
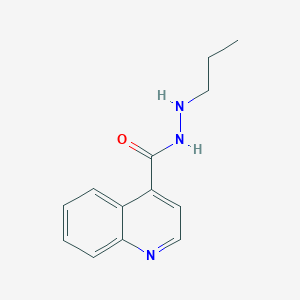

![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
